[1-[(2,2-dimethyl-3H-1-benzofuran-7-yl)methyl]-3-propylpyrrolidin-3-yl]methanol
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Overview
Description
[1-[(2,2-dimethyl-3H-1-benzofuran-7-yl)methyl]-3-propylpyrrolidin-3-yl]methanol is a complex organic compound that features a benzofuran ring fused with a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(2,2-dimethyl-3H-1-benzofuran-7-yl)methyl]-3-propylpyrrolidin-3-yl]methanol typically involves multi-step organic reactions. One common approach is to start with the benzofuran core, which can be synthesized through a cyclization reaction of ortho-hydroxyaryl ketones with appropriate reagents. The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, followed by the addition of the propyl group through alkylation reactions. The final step involves the reduction of the intermediate compound to yield the desired methanol derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high efficiency and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
[1-[(2,2-dimethyl-3H-1-benzofuran-7-yl)methyl]-3-propylpyrrolidin-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran ketones, while reduction can produce various alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1-[(2,2-dimethyl-3H-1-benzofuran-7-yl)methyl]-3-propylpyrrolidin-3-yl]methanol is used as a building block for synthesizing more complex molecules
Biology and Medicine
This compound has shown promise in biological and medicinal research due to its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development. Studies have explored its effects on various biological pathways, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in polymer synthesis and as a precursor for high-performance materials.
Mechanism of Action
The mechanism of action of [1-[(2,2-dimethyl-3H-1-benzofuran-7-yl)methyl]-3-propylpyrrolidin-3-yl]methanol involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds such as 2,3-dihydrobenzofuran and 2,3-dimethylbenzofuran share structural similarities with the benzofuran core.
Pyrrolidine Derivatives: Compounds like 3-pyrrolidinol and 3-pyrrolidinone are structurally related to the pyrrolidine ring.
Uniqueness
What sets [1-[(2,2-dimethyl-3H-1-benzofuran-7-yl)methyl]-3-propylpyrrolidin-3-yl]methanol apart is the combination of the benzofuran and pyrrolidine rings, along with the specific substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[1-[(2,2-dimethyl-3H-1-benzofuran-7-yl)methyl]-3-propylpyrrolidin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO2/c1-4-8-19(14-21)9-10-20(13-19)12-16-7-5-6-15-11-18(2,3)22-17(15)16/h5-7,21H,4,8-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FREGKQKJGJWQOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCN(C1)CC2=CC=CC3=C2OC(C3)(C)C)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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